2-(4-Fluorophenyl)-2-oxoacetyl chloride
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Overview
Description
2-(4-Fluorophenyl)-2-oxoacetyl chloride is an organic compound with the molecular formula C8H6ClFO. It is a derivative of acetyl chloride where the acetyl group is substituted with a 4-fluorophenyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Fluorophenyl)-2-oxoacetyl chloride can be synthesized through the reaction of 4-fluoroacetophenone with oxalyl chloride. The reaction typically occurs in the presence of a catalyst such as dimethylformamide (DMF) and under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The reaction is carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-oxoacetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form 2-(4-fluorophenyl)-2-oxoacetic acid.
Reduction: The compound can be reduced to form 2-(4-fluorophenyl)-2-hydroxyacetyl chloride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: DMF is often used as a catalyst in the synthesis of this compound.
Solvents: Anhydrous solvents such as dichloromethane or chloroform are used to maintain the reactivity of the acyl chloride group.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Acids: Formed by hydrolysis of the acyl chloride group.
Scientific Research Applications
2-(4-Fluorophenyl)-2-oxoacetyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-2-oxoacetyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various chemical synthesis processes to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2-oxoacetyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom.
2-(4-Bromophenyl)-2-oxoacetyl chloride: Similar structure but with a bromine atom instead of a fluorine atom.
2-(4-Methylphenyl)-2-oxoacetyl chloride: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
2-(4-Fluorophenyl)-2-oxoacetyl chloride is unique due to the presence of the fluorine atom, which imparts specific electronic and steric properties to the molecule. The fluorine atom increases the electrophilicity of the acyl chloride group, making it more reactive towards nucleophiles. Additionally, the fluorine atom can influence the biological activity of the compound, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-oxoacetyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFO2/c9-8(12)7(11)5-1-3-6(10)4-2-5/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYJUNJPVOPIIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456156 |
Source
|
Record name | (4-Fluorophenyl)(oxo)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105457-90-7 |
Source
|
Record name | (4-Fluorophenyl)(oxo)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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